JNJ-5207787 - 683746-68-1

JNJ-5207787

Catalog Number: EVT-270689
CAS Number: 683746-68-1
Molecular Formula: C32H38N4O2
Molecular Weight: 510.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-5207787 is a small molecule antagonist specifically designed to target the neuropeptide Y Y2 receptor (Y2 receptor) [, , , ]. It is a valuable tool for investigating the role of Y2 receptors in various physiological processes, especially in the central nervous system.

Mechanism of Action

JNJ-5207787 acts as a selective antagonist of the Y2 receptor [, , ]. It binds to the receptor, preventing the endogenous ligands, neuropeptide Y (NPY) and peptide YY (PYY), from activating it. This antagonistic action has been demonstrated through its ability to inhibit the binding of radiolabeled PYY to Y2 receptors in various assays [, , ]. Additionally, JNJ-5207787 inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, further confirming its antagonistic effect on Y2 receptor signaling [, , ].

Applications
  • Investigating the role of Y2 receptors in epilepsy: Research shows that JNJ-5207787 can be used to study seizure-induced overexpression of NPY and its contribution to epileptic tolerance in mice models. Blocking the Y2 receptor with JNJ-5207787 in a mouse model with suppressed GABAergic signaling led to increased seizure susceptibility, suggesting a protective role of NPY signaling through Y2 receptors in epilepsy [].
  • Studying Y2 receptor involvement in fear extinction and reinstatement: JNJ-5207787 has been used to explore the role of Y2 receptors in the bed nucleus of the stria terminalis (BNST) in fear-related behaviors [].

Peptide YY (PYY)

Compound Description: Peptide YY (PYY) is a 36-amino acid peptide that belongs to the neuropeptide Y (NPY) family. It is known to bind with high affinity to Y2 receptors. [, , ]

Compound Description: [125I]PYY is a radiolabeled form of Peptide YY used as a research tool in binding assays. [, ]

Relevance: [125I]PYY was utilized in the studies to map the distribution of Y2 receptors in rat brain tissue and confirm the selectivity of JNJ-5207787 for Y2 receptors. [, ]

Neuropeptide Y (NPY)

Compound Description: Neuropeptide Y (NPY) is a 36-amino acid peptide and the namesake of the NPY family, which includes PYY. It is widely distributed in the central and peripheral nervous systems and is involved in various physiological processes. [] NPY has high affinity for Y2 receptors. []

Relevance: While not directly used in the experimental procedures with JNJ-5207787, NPY is discussed as the endogenous ligand for the Y2 receptor, which JNJ-5207787 antagonizes. [] The papers highlight the importance of developing selective Y2 receptor antagonists like JNJ-5207787 to further elucidate the physiological roles of NPY and its receptors. []

Relevance: BIIE0246 is mentioned as the first reported nonpeptide Y2 receptor antagonist. [] The development of JNJ-5207787 represents an important advancement, as it offers a smaller and potentially more drug-like structure compared to BIIE0246.

BIBP-3226

Compound Description: BIBP-3226 (R-N-(diphenylacetyl)-N-(4-hydroxyphenyl)methyl argininamide) is a selective Y1 receptor antagonist. []

Relevance: Although BIBP-3226 targets the Y1 receptor, its mention in the context of JNJ-5207787 research highlights the need for selective antagonists for different NPY receptor subtypes. [] These selective tools are essential for dissecting the specific roles of each receptor subtype.

L-152804

Compound Description: L-152804 (5,5-dimethyl-2-(2,3,4,9-tetrahydro-3,3-dimethyl-1oxo-1H-xanthene-9-yl)-1,3-cyclohexanedione) is a Y5 receptor antagonist. []

Relevance: Similar to BIBP-3226, the mention of L-152804 underlines the need for selective antagonists across the NPY receptor family, including the Y2 receptor, which is targeted by JNJ-5207787. [] The development of JNJ-5207787 contributes to the growing toolkit for studying the diverse functions of NPY receptors.

Compound Description: [35S]GTPγS is a radiolabeled analog of GTP used to study G protein-coupled receptor activation. [, , ]

Relevance: [35S]GTPγS binding assays were employed in the papers to demonstrate that JNJ-5207787 acts as an antagonist at Y2 receptors. [, , ] JNJ-5207787 inhibited PYY-stimulated [35S]GTPγS binding, confirming its ability to block Y2 receptor activation. [, , ]

Source and Classification

JNJ-5207787 was developed as part of a high-throughput screening campaign aimed at identifying selective ligands for neuropeptide Y receptors. It is classified as a selective antagonist of the neuropeptide Y Y2 receptor, with an IC50 value of approximately 0.1 μM, indicating its potency in inhibiting receptor activity . The compound is identified by its CAS number 683746-68-1 and is included in various chemical databases for research purposes.

Synthesis Analysis

The synthesis of JNJ-5207787 involves several steps that utilize advanced organic chemistry techniques. The process typically includes:

  1. Starting Materials: Utilization of commercially available precursors and reagents.
  2. Reactions: Key reactions may involve amide bond formation, cyclization, and other transformations to construct the complex structure of the compound.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from by-products and unreacted materials.

Specific conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction times are critical to achieving high yields and purity .

Molecular Structure Analysis

The molecular structure of JNJ-5207787 can be described as follows:

  • Molecular Formula: C21_{21}H24_{24}N4_{4}O
  • Molecular Weight: 348.44 g/mol
  • Structure Features:
    • The compound contains multiple functional groups that contribute to its binding affinity and selectivity for the Y2 receptor.
    • Notably, it includes a piperazine ring which is common in many pharmacologically active compounds, enhancing its interaction with biological targets.

The three-dimensional conformation of JNJ-5207787 allows it to fit into the binding pocket of the Y2 receptor effectively, facilitating its antagonistic action .

Chemical Reactions Analysis

JNJ-5207787 participates in various chemical reactions primarily through its interaction with neuropeptide Y receptors. Key

Introduction to Neuropeptide Y (NPY) Receptor Antagonism

Role of NPY Y2 Receptors in Neurological and Metabolic Pathways

Y2 receptors exhibit distinct neuroanatomical distribution and functional compartmentalization. They are densely expressed presynaptically in the hippocampus, hypothalamus, amygdala, brainstem, and cortical regions [1] [4]. This localization enables Y2R to fine-tune synaptic transmission:

  • Neuronal Excitability & Neuroprotection: Hippocampal Y2R activation suppresses glutamate release, reducing excitotoxicity in models of epilepsy and ischemia. Y2R agonists like NPY(13-36) protect against AMPA/kainate-induced neuronal death [5] [10].
  • Metabolic Regulation: Hypothalamic Y2R in the arcuate nucleus (ARC) integrates peripheral metabolic signals (leptin, insulin). Activation inhibits pro-opiomelanocortin (POMC) neurons while stimulating agouti-related peptide (AgRP) neurons, promoting appetite and reducing energy expenditure [8]. Germline Y2R deletion increases bone formation via hypothalamic pathways, independent of NPY neurons [6].
  • Emotional Processing: Y2R knockout mice exhibit reduced anxiety and antidepressant-like phenotypes, implicating Y2R in stress responses [5] [9].

Table 1: NPY Receptor Subtypes and Key Functional Roles

ReceptorPrimary AgonistsExpressionPhysiological Roles
Y1NPY, PYYHypothalamus, cortex, immune cellsFood intake↑, anxiolysis, vasoconstriction
Y2NPY, PYY, NPY(3-36)Presynaptic terminals (hippocampus, hypothalamus)Neurotransmitter release↓, appetite modulation, neuroprotection
Y4PPBrainstem, pancreasAppetite suppression
Y5NPYHypothalamus, hippocampusFood intake↑, seizure modulation

Y2R exhibits unique ligand specificity, binding full-length NPY/PYY and truncated forms (e.g., NPY(13-36)) with high affinity but showing low affinity for pancreatic polypeptide (PP) [4]. Structural studies reveal that C-terminal residues (Tyr₃₆-NH₂ and Arg₃₃/Arg₃₅) are critical for Y2R binding, whereas N-terminal residues (1–2) are dispensable [4]. This allows truncated agonists like PYY(3-36) to retain potency, enabling targeted Y2R activation without cross-reacting with Y1/Y5 receptors.

Rationale for Targeting NPY Y2 Receptors in Therapeutic Research

The Y2R’s dual roles in neurological and metabolic diseases make it a compelling target for pharmacotherapy:

  • Neuroprotection: Cerebral ischemia disrupts the neurovascular unit (NVU), exacerbating excitotoxicity and peri-infarct depolarizations (PIDs). Y2R agonism reduces glutamate release and infarct volume in stroke models [10]. Antagonists like JNJ-5207787 may enhance endogenous NPY release, indirectly activating neuroprotective Y1/Y5 pathways [9] [10].
  • Antidepressant Effects: Y2R antagonism increases NPY availability, potentiating Y1-mediated anxiolysis. Systemic Y2R antagonists induce antidepressant-like effects in chronic stress models [5] [9].
  • Metabolic & Bone Disorders: Hypothalamic Y2R deletion increases bone mineral density via central sympathetic pathways, suggesting antagonism could treat osteoporosis [6]. Conversely, Y2R agonists (e.g., PYY(3-36)) suppress appetite but face efficacy controversies [9].

Table 2: Profile of JNJ-5207787 as a Tool Compound

PropertyValue/CharacteristicSignificance
Chemical StructureNon-peptidic, acrylamide derivative (C₃₂H₃₈N₄O₂)Avoids peptide-associated stability/absorption issues
Y2R AffinitypIC₅₀ = 7.0 (human), 7.1 (rat)Sub-nanomolar binding (IC₅₀ = 0.1 μM)
Selectivity>100-fold vs. Y1/Y4/Y5 receptorsMinimizes off-target effects
Blood-Brain Barrier (BBB) PenetrationCmax(brain) = 1,351 ng/mL (30 min post-i.p. in rats)Enables CNS target engagement
Functional ActivityAntagonizes PYY-stimulated [³⁵S]GTPγS binding (pIC₅₀ = 7.20)Confirms cellular efficacy

The development of brain-penetrant Y2R antagonists (e.g., JNJ-5207787, SF-11) overcame limitations of early peptide-based tools like BIIE0246, which suffered from poor BBB penetration, peptidic instability, and off-target activity at opioid/adrenergic receptors [9]. These advances provide critical tools to dissect Y2R’s therapeutic potential across disease contexts.

Properties

CAS Number

683746-68-1

Product Name

JNJ-5207787

IUPAC Name

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide

Molecular Formula

C32H38N4O2

Molecular Weight

510.7 g/mol

InChI

InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+

InChI Key

DSEJCLDJIFTPPH-FMIVXFBMSA-N

SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N

Solubility

Soluble in DMSO

Synonyms

JNJ-5207787
N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N

Isomeric SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.